6-Chloro-1-hexanol

Overview

Description

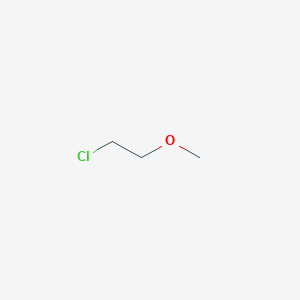

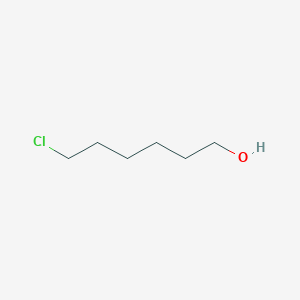

6-Chloro-1-hexanol is an organic compound belonging to the class of aliphatic alcohols. It is a colorless liquid with a characteristic, sweet odor and is a widely used intermediate in the production of a variety of chemicals. This compound has been used in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been used in the production of polymers and in the manufacture of other organic compounds. In addition, this compound has been studied for its potential use as a fuel additive and as a catalyst in the production of a variety of chemicals.

Scientific Research Applications

Caprylohydroxamic acid in 1-hexanol has been identified as a suitable extractant for removing metals like titanium, vanadium, chromium, molybdenum, and uranium from hydrochloric acid, indicating potential applications in metal extraction processes (Vernon & Khorassani, 1978).

1,3-dipolar cycloaddition reactions involving 6-chloro-2-(1-methylhydrazino)quinoxaline-4oxide and other compounds have been explored for synthesizing pyridazino[3,4‐b]quinoxalines and pyrazolo[3,4‐b]‐quinoxaline, suggesting applications in chemical synthesis (Kim et al., 1990).

Chlorinated Pt/Al2O3/Cl catalysts, effective at low temperatures, can produce gasoline blending components that are environmentally friendly and biologically favorable, showing the application in fuel production (Hancsók et al., 2005).

A novel method for converting primary or secondary alcohols to aldehydes or ketones using 6-(methylsulfinyl)hexanoic acid has been presented, showing applications in organic chemistry (Liu & Vederas, 1996).

1-hexanol has been shown to affect energy transfer in Chloroflexus aurantiacus, impacting overall transfer efficiency but not kinetically, indicating applications in biological research (Mimuro et al., 1996).

1-hexanol has potential as a biofuel for diesel engines, reducing smoke density and increasing NOx emissions, suggesting its application in sustainable energy (Poures et al., 2017).

Platinum sulfide is identified as an effective catalyst for selective hydrogenation of 6-chloro-2(1H)-hydroxyquinoxaline-4-oxides to 6-chloro-2(1H)-quinoxalinone, with potential applications in catalysis (Malz et al., 1993).

In food science studies, the O2+• reaction producing C6H13O+ ions is crucial for identifying and quantifying hexanols (Smith et al., 2012).

Safety and Hazards

6-Chloro-1-hexanol is harmful if swallowed, causes skin irritation, and causes serious eye irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It is often used in organic synthesis , suggesting that it may interact with a variety of biological targets depending on the specific context of its use.

Mode of Action

It is known to be used in the preparation of its corresponding bromide by reaction with sodium bromide

Pharmacokinetics

Its physical and chemical properties such as solubility, density, and boiling point can influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 6-Chloro-1-hexanol . Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability.

Biochemical Analysis

Biochemical Properties

The role of 6-Chloro-1-hexanol in biochemical reactions is not fully understood. It is known to interact with various enzymes, proteins, and other biomolecules. These interactions are crucial for its function and influence its biochemical properties .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

It may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name |

6-chlorohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClO/c7-5-3-1-2-4-6-8/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTPTNNCGDAGEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCl)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4049240 | |

| Record name | 6-Chlorohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear light yellow liquid; | |

| Record name | 1-Hexanol, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chloro-1-hexanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19827 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

2009-83-8 | |

| Record name | 6-Chloro-1-hexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2009-83-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-hexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002009838 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-1-hexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3700 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexanol, 6-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Chlorohexan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4049240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chlorohexan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-CHLORO-1-HEXANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2HIT6N5UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are some of the common synthetic routes employed to produce 6-chloro-1-hexanol?

A1: this compound serves as a versatile building block in organic synthesis. One common approach involves using it as a starting material alongside 3-octyn-1-ol to synthesize (Z)-7,(E)-11-hexadecadienyl acetate, the sex pheromone found in female Angoumois grain moths. [] Another method utilizes the reaction of bis(4-mercaptomethylphenyl)methane with this compound to yield bis[4-(6-hydroxyhexyl)thiomethylphenyl]methane. This compound then acts as a precursor for synthesizing new thermoplastic nonsegmented thiopolyurethanes. []

Q2: Can you elaborate on the structural features of this compound and provide its spectroscopic data?

A2: this compound (C6H13ClO) possesses both a hydroxyl group and a chlorine atom separated by a six-carbon chain. Characterization of this compound and its derivatives is often achieved through techniques like 1H NMR, 13C NMR, IR spectroscopy, and elemental analysis. For instance, these methods were employed to confirm the structure of N-[6-(2-bromo-2-methylpropanoyloxy)hexyl]-N,N-dimethyldodecan-1-ammonium iodide, a cationic surface-active ATRP initiator synthesized using this compound as one of the starting materials. []

Q3: How does the chain length of poly(4-oxyalkylenoxy benzoate)s, synthesized using this compound, influence their properties?

A3: Researchers have investigated the impact of varying chain lengths within poly(4-oxyalkylenoxy benzoate)s. [] These polymers were prepared using p-(4-hydroxy)benzoic acid and different chloroalcohols, including this compound. The study revealed that increasing the number of methylene groups in the repeating unit, achieved by using this compound, significantly impacted the polymer's glass transition temperature (Tg), melting point (Tm), and crystallinity. These findings highlight the role of chain length in dictating the thermal behavior and physical properties of these polymers.

Q4: Are there any applications of this compound in material science, specifically related to liquid crystals?

A4: Yes, this compound has proven useful in developing liquid crystal materials. One study employed it in the synthesis of a thermotropic side-chain liquid crystal polymer. [] The researchers first reacted this compound with 4-methoxy-4'-hydroxybiphenyl and subsequently with methacryloyl chloride to obtain 6-methoxy-6'-hexyloxybiphenyl methacrylate. Polymerization of this monomer yielded a thermotropic side-chain liquid crystal polymer. When incorporated as an orientation layer in ferroelectric liquid crystal displays, this polymer exhibited desirable properties like homogeneous orientation and excellent memory characteristics.

Q5: Beyond its applications in polymer chemistry, are there any other notable uses of this compound?

A5: this compound plays a role in the synthesis of 2,5-Bis{β-[p-(6-hydroxylhexyloxy)phenyl]ethynyl}pyridine. [] This compound is synthesized through a multi-step procedure involving Williamson ether synthesis, hydrolysis, and Sonogashira coupling. While the specific application of this compound is not detailed in the research, its synthesis highlights the versatility of this compound in constructing complex organic molecules.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(2-Methoxyethoxy)methyl]-2H-1,3-benzodioxole](/img/structure/B31584.png)

![(4aR,7aR)-octahydro-6-(phenylmethyl)-1H-Pyrrolo[3,4-b]pyridine](/img/structure/B31590.png)